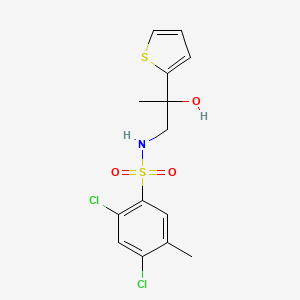

2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide

Beschreibung

2,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichloro-5-methylbenzenesulfonamide core linked to a hydroxypropyl-thiophene substituent. This compound belongs to a class of hybrid molecules designed to merge pharmacophoric groups for enhanced biological activity. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3S2/c1-9-6-12(11(16)7-10(9)15)22(19,20)17-8-14(2,18)13-4-3-5-21-13/h3-7,17-18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHLWWTDRACKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₅Cl₂N₁O₂S

- Molecular Weight : 344.3 g/mol

- CAS Number : 2097892-72-1

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Benzamide Core : Reacting 3,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

- Attachment of the Hydroxypropyl Linker : Using glycidol in basic conditions to introduce the hydroxypropyl group.

- Introduction of the Thiophene Ring : Conducting a nucleophilic substitution reaction where the hydroxy group reacts with a thiophene derivative .

The compound exhibits multiple biological activities, primarily attributed to its interaction with various biological targets:

- Inhibition of Acetylcholinesterase (AChE) : Compounds similar to this structure have shown significant inhibition of AChE, which is crucial for treating Alzheimer's disease. The mechanism involves binding to the active site of AChE, preventing acetylcholine breakdown .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the thiophene ring enhances electronic properties that may contribute to antitumor effects .

Case Studies and Research Findings

- Anticancer Properties :

- Neuroprotective Effects :

- In Vivo Studies :

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of similar sulfonamide derivatives:

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | K. pneumoniae, P. aeruginosa | 16 µg/mL |

| 2,4-Dichloro-N-(...) | E. coli, S. epidermidis | 8 µg/mL |

These results indicate that derivatives of this compound can effectively combat multidrug-resistant pathogens, offering a promising avenue for developing new antibiotics .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. A notable study synthesized new derivatives that showed significant apoptotic activity in these cell lines:

| Derivative Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative X | Colon Cancer | 15 |

| Derivative Y | Breast Cancer | 20 |

| 2,4-Dichloro-N-(...) | Cervical Cancer | 10 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Case Studies

- Antimicrobial Efficacy : A study published in Molecules assessed the antimicrobial properties of related sulfonamides against multidrug-resistant strains of bacteria. The results indicated that compounds with similar structures to 2,4-dichloro-N-(...) exhibited potent activity against K. pneumoniae and P. aeruginosa .

- Anticancer Activity : Research reported in PMC examined a series of sulfonamide derivatives for their ability to induce apoptosis in cancer cells. The study found that certain modifications to the sulfonamide structure enhanced cytotoxicity against breast and colon cancer cells .

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and substitution reactions:

Key Finding : Hydrolysis rates depend on electronic effects from the dichloro and methyl substituents, which stabilize the transition state through inductive effects .

Hydroxyl Group Transformations

The secondary alcohol undergoes oxidation and nucleophilic substitution:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ (Jones reagent) | Ketone derivative | 72% | Steric hindrance from thiophene groups reduces reactivity |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Ether derivatives | 58–85% | Configuration inversion at the alcohol center |

Mechanistic Insight : The hydroxyl group’s reactivity is modulated by adjacent thiophene rings, which donate electron density via resonance .

Electrophilic Aromatic Substitution (Thiophene Rings)

Thiophene moieties undergo regioselective electrophilic substitution:

| Reaction | Electrophile | Conditions | Major Product | Regiochemistry |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitrothiophene derivative | α-position (C5) favored |

| Sulfonation | SO₃/Pyridine | 60°C, 4 hr | Thiophene-2-sulfonic acid | β-position (C4) |

Structural Impact : Substitution patterns correlate with the directing effects of sulfur in thiophene .

Nucleophilic Aromatic Substitution (Benzene Ring)

The dichlorinated benzene ring reacts under forcing conditions:

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| C2-Cl | NH |

Vergleich Mit ähnlichen Verbindungen

Chalcone-Sulfonamide Hybrids

Compounds such as (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (derivatives 4–8) share the 2,4-dichloro-5-methylbenzenesulfonamide backbone but incorporate a chalcone (α,β-unsaturated ketone) group instead of the hydroxy-thiophene-propyl chain. Key differences include:

- Functional Groups : Chalcone derivatives feature a cinnamoyl substituent, enabling conjugation-based antioxidant activity, whereas the target compound’s thiophene and hydroxyl groups may enhance lipophilicity and metabolic stability .

- Synthesis : Chalcone hybrids are synthesized via Claisen-Schmidt condensation between acetylated sulfonamides and benzaldehydes , while the target compound likely requires sulfonylation of a hydroxy-thiophene-propylamine intermediate.

Thiophene-Containing Amino Alcohol Derivatives

lists compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which share the thiophene and hydroxypropylamine motifs but lack the sulfonamide core. The absence of the sulfonamide group in these analogues reduces their likelihood of exhibiting classic sulfonamide-driven antimicrobial or diuretic activities.

Other Sulfonamide Derivatives

Biopharmacule’s catalog () includes sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, which substitute the dichloro-methylbenzene group with chloroacetyl or fluorophenyl groups.

Research Findings and Implications

- Antimicrobial Activity : The thiophene moiety in the target compound may enhance interactions with bacterial enzymes (e.g., dihydropteroate synthase) due to sulfur’s electronegativity, whereas chalcone hybrids rely on radical-scavenging for antimicrobial effects .

- Metabolic Stability : The hydroxypropyl group could improve solubility compared to chalcone derivatives but may increase susceptibility to glucuronidation.

- Structural Insights : Tools like Mercury CSD () and SHELX () could elucidate conformational differences, such as thiophene ring planarity or hydrogen-bonding patterns, impacting crystal packing and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,4-dichloro-5-methylbenzenesulfonyl chloride with a thiophene-containing amine precursor, such as 2-amino-2-(thiophen-2-yl)propan-1-ol. Key steps include:

- Nucleophilic substitution : React the sulfonyl chloride with the amine in anhydrous dichloromethane or DMF under nitrogen atmosphere at 0–5°C for 1–2 hours .

- Workup and purification : Neutralize excess HCl with triethylamine, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize yields (typically 60–75%) by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Analyze and NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for NH and CH) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) to resolve the crystal structure, particularly to confirm stereochemistry at the hydroxyl-bearing chiral center .

- HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion detection .

Q. What solvent systems are suitable for solubility testing, and how does solubility impact biological assays?

The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM. For biological testing:

- Prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1% v/v) to avoid cytotoxicity artifacts .

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers, which may falsely modulate activity in enzyme inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in biological activity?

Focus on systematic modifications to the:

- Thiophene moiety : Replace with furan or pyrrole rings to assess electronic effects on target binding .

- Chlorine substituents : Synthesize analogs with fluorine or methyl groups at the 2- and 4-positions of the benzene ring to probe steric and hydrophobic interactions .

- Hydroxyl group : Acetylate or methylate the hydroxyl to evaluate hydrogen bonding contributions to receptor affinity .

Validate using enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial susceptibility testing, correlating IC/MIC values with substituent properties .

Q. What computational methods are appropriate for modeling the compound’s interaction with biological targets?

Combine density functional theory (DFT) and molecular docking:

- DFT calculations : Use Gaussian or ORCA to optimize the geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., sulfonamide group) .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets like carbonic anhydrase IX. Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Q. How can contradictions in experimental data (e.g., solubility vs. activity) be resolved?

Address discrepancies using orthogonal methodologies:

- Solubility-activity paradox : If high activity is observed despite poor solubility, use confocal microscopy to confirm cellular uptake or SPR to measure direct target binding, ruling out aggregation artifacts .

- Divergent SAR trends : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) or employ isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing enthalpic vs. entropic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.